molecular formula C13H8FN3O2S B2644007 4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-68-9

4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2644007
CAS No.: 865287-68-9
M. Wt: 289.28
InChI Key: ZSOLVFWVCQCEKX-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a compound that contains an oxadiazole ring and a thiophene ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Both oxadiazole and thiophene derivatives are known for their wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzamide group with a fluorine atom at the 4-position. Attached to the nitrogen atom of the benzamide group is a 1,3,4-oxadiazol-2-yl group, which in turn is connected to a thiophen-2-yl group .

Scientific Research Applications

Fluorescence and Sensing Applications

Fluorophores for Aniline Sensing
Research has indicated that certain thiophene substituted 1,3,4-oxadiazole derivatives, closely related to 4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, exhibit promising properties as aniline sensors. These derivatives, characterized by their fluorescent quenching abilities in the presence of aniline, could be instrumental in the detection of aniline through fluorescence quenching methods. The study highlighted the potential of these compounds as favorable media for aniline sensing, given their high fluorescence intensity and significant quenching constants (Naik, Khazi, & Malimath, 2018).

Fluorogenic Reagent for Thiols
Another application lies in the area of thiol detection, where compounds structurally similar to this compound have been used as fluorogenic reagents. These compounds exhibit intense fluorescence when reacting with thiols, making them excellent candidates for the quantitative detection of thiols in various biological samples (Toyo’oka et al., 1989).

Anticancer Applications

In Vitro Antimicrobial and Anticancer Agents
A study synthesized novel fluorine-containing derivatives which exhibited significant in vitro antimicrobial and anticancer activities. These compounds, related to the molecular structure , showed promise as potential therapeutic agents against a variety of microbial strains and cancer cell lines (Desai, Vaghani, & Shihora, 2013).

Anticancer Evaluation of Benzamides
Research focusing on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against multiple cancer cell lines. This suggests that modifications in the benzamide structure, as seen in this compound, could lead to compounds with enhanced anticancer properties (Ravinaik et al., 2021).

Properties

IUPAC Name

4-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(19-13)10-2-1-7-20-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOLVFWVCQCEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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